1-N',5-N'-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide is a complex organic compound characterized by its unique structure, which includes two 3-chloro-1,4-dioxonaphthalen-2-yl groups attached to a pentanedihydrazide backbone
Preparation Methods
The synthesis of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-chloro-1,4-dioxonaphthalene-2-carboxylic acid: This is achieved through the chlorination of 1,4-dioxonaphthalene-2-carboxylic acid.
Conversion to acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Reaction with pentanedihydrazide: The acid chloride is reacted with pentanedihydrazide under controlled conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide can be compared with other similar compounds, such as:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound has a different structure but shares some similar chemical properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a similar functional group but different overall structure.
Properties
CAS No. |
22295-49-4 |
---|---|
Molecular Formula |
C25H18Cl2N4O6 |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
N,N'-bis[(3-chloro-1,4-dihydroxynaphthalen-2-yl)imino]pentanediamide |
InChI |
InChI=1S/C25H18Cl2N4O6/c26-18-20(24(36)14-8-3-1-6-12(14)22(18)34)30-28-16(32)10-5-11-17(33)29-31-21-19(27)23(35)13-7-2-4-9-15(13)25(21)37/h1-4,6-9,34-37H,5,10-11H2 |
InChI Key |
NVMNDIMSNNMIIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=NC(=O)CCCC(=O)N=NC3=C(C4=CC=CC=C4C(=C3Cl)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.